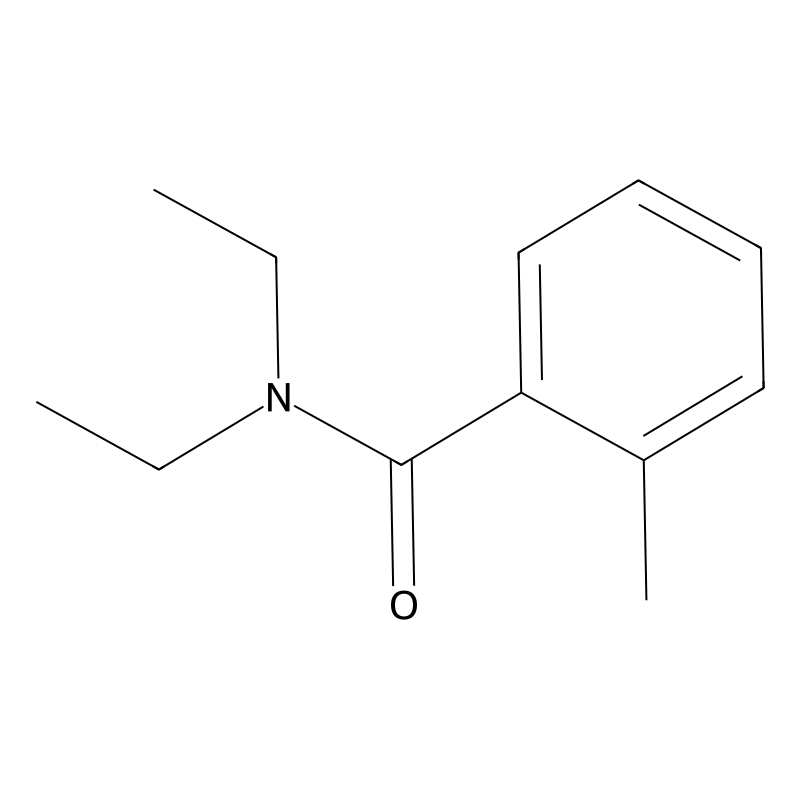

N,N-Diethyl-2-methylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Repellent Activity against Diverse Insects and Arthropods:

- Mosquitoes: DEET is widely studied for its repellency against various mosquito species, including those transmitting diseases like malaria and dengue fever . Research investigates its efficacy, duration of protection, and potential modes of action against mosquitoes .

- Other Blood-Feeding Insects: Studies evaluate DEET's effectiveness in repelling ticks, flies, biting midges, and other insects that can transmit diseases or cause discomfort .

Potential Alternative Uses:

- Antimicrobial Activity: Some research suggests DEET may exhibit antimicrobial properties against certain bacteria and fungi, although further investigation is needed to understand its potential applications .

- Scabies Treatment: Limited research explores the use of DEET-containing formulations as a potential scabies treatment, but more studies are required to establish its efficacy and safety for this purpose .

Safety and Toxicological Studies:

- Skin Irritation and Toxicity: Research investigates the potential skin irritation and potential for systemic toxicity associated with DEET exposure, particularly at high concentrations or with prolonged use .

- Neurological Effects: Studies examine potential neurological effects of DEET exposure, particularly in children, although the evidence for significant risks is generally considered weak .

N,N-Diethyl-2-methylbenzamide, commonly known as N,N-diethyl-2-methylbenzamide, is a chemical compound with the molecular formula . It is structurally characterized by a benzene ring substituted with a methyl group and an amide functional group. This compound is recognized for its role as an insect repellent, similar to its more well-known counterpart, N,N-diethyl-meta-toluamide (DEET) .

Several methods exist for synthesizing N,N-diethyl-2-methylbenzamide. One common approach involves the acylation of diethylamine with 2-methylbenzoic acid or its derivatives:

- Acyl Chloride Method: Convert 2-methylbenzoic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with diethylamine.

- Direct Acylation: React 2-methylbenzoic acid directly with diethylamine in the presence of coupling agents such as 1,1'-carbonyl-diimidazole or 4-dimethylaminopyridine as a catalyst .

These methods yield varying efficiencies and purity levels, with recent advancements focusing on optimizing reaction conditions to enhance yield and reduce by-products .

N,N-Diethyl-2-methylbenzamide is primarily utilized as an insect repellent in various consumer products. Its effectiveness against mosquitoes and other biting insects makes it a popular choice for outdoor activities and personal care items. Additionally, due to its solvent properties, it has applications in formulations requiring plasticizers or as a component in coatings and adhesives .

Studies have indicated that N,N-diethyl-2-methylbenzamide interacts with specific olfactory receptors in insects, leading to behavioral changes that result in repulsion from treated areas. Research has suggested that this compound may also affect the perception of other attractants by masking them or confusing insect sensory pathways . Furthermore, environmental studies have shown that it can degrade into less toxic compounds through microbial action under aerobic conditions, although its persistence in anaerobic environments raises concerns about aquatic toxicity .

N,N-Diethyl-2-methylbenzamide shares similarities with several other compounds used as insect repellents. Below is a comparison highlighting its uniqueness:

N,N-Diethyl-2-methylbenzamide stands out due to its specific structural features and biological interactions that differentiate it from other insect repellents.

N,N-Diethyl-2-methylbenzamide, a significant chemical compound, has been synthesized through various traditional amidation routes that primarily utilize m-toluic acid derivatives as starting materials [1] [7]. The conventional synthesis approach involves the activation of m-toluic acid followed by reaction with diethylamine to form the desired amide bond [7] [19].

One of the most established methods involves the conversion of m-toluic acid to its corresponding acid chloride using reagents such as thionyl chloride, oxalyl chloride, or phosphorus chloride [19]. The resulting m-toluoyl chloride then undergoes nucleophilic acyl substitution with diethylamine to produce N,N-diethyl-2-methylbenzamide [7] [19]. This method, while effective, generates acidic by-products that require neutralization and additional purification steps [7].

Another traditional approach utilizes m-toluic acid and diethylamine directly, forming an intermediate salt complex (diethylammonium m-toluate) that requires dehydration under harsh conditions to yield the final product [1] [19]. This method often requires elevated temperatures and extended reaction times to achieve acceptable conversion rates [1] [7].

The table below summarizes the key traditional amidation routes using m-toluic acid derivatives:

| Starting Material | Activating Agent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| m-Toluic acid | Thionyl chloride | 20-25°C, 2-3 hours | 85-90 | [7] [19] |

| m-Toluic acid | Oxalyl chloride | 0-25°C, 1-2 hours | 88-92 | [7] [19] |

| m-Toluic acid | 1,1'-Carbonyldiimidazole | 20-25°C, 0.5 hours | 94-95 | [19] [22] |

| m-Toluoyl chloride | None (direct reaction) | 20-25°C, 0.3 hours | 97.5 | [20] |

A notable advancement in traditional amidation routes was the introduction of 1,1'-carbonyldiimidazole as an activating agent [19] [22]. This method produces the intermediate 1-(m-toluoyl)imidazole that readily reacts with diethylamine to form N,N-diethyl-2-methylbenzamide under mild conditions [19]. The by-products of this reaction are water-soluble, facilitating simple purification through liquid-liquid extraction with water and dichloromethane [19] [22].

The Mitsunobu reaction has also been adapted for the synthesis of N,N-diethylbenzamides, representing a non-classical approach to amide formation [2] [14]. This method employs triphenylphosphine and diisopropylazodicarboxylate to activate the carboxylic acid, enabling direct reaction with diethylamine [2] [14]. The reaction proceeds via an acyloxyphosphonium ion intermediate, offering a unique pathway for amide bond formation [14].

Catalytic Fixed-Bed Reactor Systems for Continuous Synthesis

The development of catalytic fixed-bed reactor systems has revolutionized the continuous synthesis of N,N-diethyl-2-methylbenzamide, offering significant advantages over batch processes in terms of efficiency, scalability, and sustainability [1] [4]. These systems enable the continuous production of the target compound with enhanced control over reaction parameters and reduced waste generation [1] [10].

A pioneering approach in this domain involves the use of a catalytic fixed-bed reactor for the one-step synthesis of N,N-diethyl-2-methylbenzamide from m-toluic acid and diethylamine [1]. In this system, m-toluic acid and diethylamine are initially mixed under appropriate solvent conditions to form a complex salt compound [1]. This mixture is then continuously fed into a catalytic fixed bed maintained at constant temperature and pressure, where dehydration occurs to yield the crude product [1] [4].

The catalytic fixed-bed reactor system typically consists of a confining structure, usually a tube, filled with catalyst-containing pellets that form a bed or packing through which the reaction mixture passes [4]. The reaction occurs on the active sites of the catalyst pellets, which can be either solid with active material on the outer surface or porous structures with active material distributed across the inner surface [4].

Key operational parameters for the catalytic fixed-bed reactor system include:

| Parameter | Typical Range | Impact on Synthesis |

|---|---|---|

| Molar ratio (acid:amine:solvent) | 1.0:(1.0-15.0):(0-25.0) | Affects conversion efficiency and selectivity |

| Mass velocity | 0.1-20.0 h⁻¹ | Determines residence time and throughput |

| Reaction temperature | 60-550°C | Influences reaction rate and product distribution |

| Reaction pressure | 0.1-5.0 MPa | Affects reactant phase behavior and conversion |

The catalytic fixed-bed reactor system offers several advantages for the continuous synthesis of N,N-diethyl-2-methylbenzamide [1] [10]. The continuous nature of the process enables consistent product quality and higher throughput compared to batch methods [4] [10]. Additionally, the fixed-bed configuration allows for efficient heat management, which is crucial for controlling the reaction temperature and preventing thermal runaway [4].

Recent advancements in catalytic fixed-bed reactor technology have focused on improving heat transfer characteristics and catalyst stability [4] [10]. For instance, the use of radiofrequency (RF) heating in continuous flow fixed-bed reactors has been shown to increase the apparent reaction rate by up to 60% and decrease catalyst deactivation due to better temperature uniformity [10]. This approach is particularly beneficial for direct amide synthesis, as demonstrated with core-shell TiO₂@NiFe₂O₄ catalysts [10].

The catalyst selection is critical for the performance of fixed-bed reactor systems in the synthesis of N,N-diethyl-2-methylbenzamide [1] [10]. Catalysts that promote dehydration while minimizing side reactions are preferred, and their activity can be maintained through careful control of reaction conditions and periodic regeneration [10]. The catalyst deactivation kinetics typically follow first-order behavior, with coking being the primary cause of activity loss [10].

Novel Coupling Agents in One-Pot Synthesis Optimization

The development of novel coupling agents has significantly advanced the one-pot synthesis of N,N-diethyl-2-methylbenzamide, offering improved efficiency, selectivity, and environmental sustainability [5] [8]. These coupling agents facilitate the direct formation of amide bonds between m-toluic acid and diethylamine without the need for isolation of intermediates, thereby streamlining the synthetic process [11] [13].

One of the most notable advancements in this area is the use of 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) as a coupling agent for the synthesis of N,N-diethyl-2-methylbenzamide [13]. This approach exploits the principles of activated carbonyls to facilitate amide formation under mild conditions [13]. The reaction proceeds with high efficiency (94-95% yield) and produces water-soluble by-products that can be easily removed through filtration and liquid-liquid extraction [13] [19].

Another innovative coupling agent is 1,1'-carbonyldiimidazole, which activates m-toluic acid to form 1-(m-toluoyl)imidazole as an intermediate [7] [19]. This activated species readily reacts with diethylamine to produce N,N-diethyl-2-methylbenzamide in high yields (94-95%) [19]. The one-pot nature of this process, combined with the simple isolation procedure via liquid-liquid extraction, makes it particularly suitable for industrial applications [7] [19].

Uronium-based coupling reagents have also shown promise in the rapid mechanochemical synthesis of amides [8]. Compounds such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (COMU) and N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH), when used in combination with K₂HPO₄, deliver amides in high yields (70-96%) with fast reaction rates [8]. These methods are particularly valuable for their mild reaction conditions, minimal waste generation, and streamlined isolation procedures for solid amide products [8].

The table below compares the performance of various novel coupling agents in the one-pot synthesis of N,N-diethyl-2-methylbenzamide:

| Coupling Agent | Reaction Conditions | Yield (%) | Key Advantages | Reference |

|---|---|---|---|---|

| 1,1'-Carbonyl-di-(1,2,4-triazole) (CDT) | Room temperature, 1-2 hours | 94-95 | Water-soluble by-products, high purity | [13] |

| 1,1'-Carbonyldiimidazole | Room temperature, 0.5 hours | 94-95 | Simple isolation, reduced reaction time | [19] [22] |

| COMU/K₂HPO₄ | Mechanochemical, 1-2 hours | 70-96 | Solvent-free, atom-efficient | [8] |

| TCFH/K₂HPO₄ | Mechanochemical, 1.5 hours | 70-96 | Effective for hindered substrates | [8] |

| 4-(N,N-dimethylamino)pyridine N-oxide/Boc₂O | Room temperature, mild conditions | High | 1:1 substrate ratio, high functional group tolerance | [11] [16] |

Recent innovations have also explored the use of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst in combination with di-tertbutyl dicarbonate (Boc₂O) for efficient amide bond formation [11] [16]. This system offers several advantages, including high chemical yield with a 1:1 substrate ratio, high functional group tolerance, one-pot direct use of carboxylic acid, wide substrate scope, mild and scalable conditions, and operational simplicity [11] [16].

The optimization of one-pot synthesis methods has also benefited from advances in mechanochemical approaches, which utilize mechanical energy to drive chemical reactions [8] [25]. These solvent-minimized or solvent-free methods offer significant environmental benefits and can be scaled up through techniques such as reactive extrusion [25]. For instance, twin-screw extrusion has been successfully employed to translate small-scale ball-milled amidation protocols into large-scale continuous processes, demonstrating the industrial viability of these approaches [25].

Solvent Selection and Reaction Kinetics in Industrial-Scale Production

The selection of appropriate solvents plays a crucial role in the industrial-scale production of N,N-diethyl-2-methylbenzamide, significantly influencing reaction kinetics, yield, selectivity, and overall process economics [6] [17]. Solvent properties affect various aspects of the reaction, including reactant solubility, transition state stability, and product separation [17] [24].

In the traditional synthesis of N,N-diethyl-2-methylbenzamide from m-toluic acid derivatives, common solvents include toluene, dichloromethane, and tetrahydrofuran [2] [6]. However, concerns about the environmental impact and toxicity of these solvents have prompted the exploration of greener alternatives [6] [25]. For instance, the bio-based solvent Cyrene has been investigated as a sustainable replacement for dipolar aprotic solvents like dimethylformamide and dichloromethane in amide synthesis [6]. This approach has demonstrated up to a 55-fold increase in molar efficiency compared to standard procedures using conventional solvents [6].

The reaction kinetics of amide formation are significantly influenced by solvent properties [9] [17]. The rate-determining step in carbodiimide-mediated amidation, for example, is typically the reaction between the carboxylic acid and the coupling agent to form the corresponding O-acylisourea [9]. The observed rate constants for this step can vary by orders of magnitude depending on the solvent, with aprotic polar solvents generally facilitating faster reactions [9] [17].

A comprehensive study on the kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole-mediated coupling revealed that the rate constant for the reaction between the carboxylate group and the doubly protonated carbodiimide in 1-methyl-2-pyrrolidinone (NMP) is approximately 10⁵ times higher than similar rate constants measured in water [9]. This dramatic solvent effect underscores the importance of solvent selection in optimizing reaction kinetics for industrial-scale production [9] [17].

The table below summarizes the impact of various solvents on the reaction kinetics and performance in the synthesis of N,N-diethyl-2-methylbenzamide:

| Solvent | Relative Reaction Rate | Yield (%) | Environmental Impact | Reference |

|---|---|---|---|---|

| Toluene | Moderate | 85-90 | Moderate toxicity | [2] [6] |

| Dichloromethane | High | 88-92 | High toxicity, ozone depletion | [6] |

| Tetrahydrofuran | Low | 75-80 | Moderate toxicity, peroxide formation | [6] |

| N-Methyl-2-pyrrolidinone | Very high | 90-95 | Reproductive toxicity concerns | [9] [17] |

| Cyrene | High | 85-90 | Low toxicity, bio-based | [6] |

| Deep eutectic solvents | Moderate to high | 80-90 | Low toxicity, sustainable | [17] |

Recent research has also explored the use of deep eutectic solvents in amide bond formation [17]. These solvents have been found to facilitate the copolymerization of hydroxy acids and amino acids through an ester-amide exchange reaction, driving the formation of amino acid-enriched oligomers with peptide backbones [17]. The kinetics of amide bond formation in deep eutectic solvents reveal that the esterification and evaporation of hydroxy acids are suppressed, while the ester-amide exchange reaction is significantly enhanced by lowering the activation entropies [17].

For industrial-scale production, the selection of solvents must also consider practical aspects such as solvent recovery, waste management, and process safety [6] [25]. Solvent-minimized approaches, such as reactive extrusion, offer promising alternatives for large-scale synthesis with reduced environmental impact [25]. These methods can achieve high space-time yields (e.g., 4.74×10³ kg·m⁻³·day⁻¹) and low process mass intensity (e.g., 1.78) while maintaining consistent product quality [25].

The optimization of reaction kinetics for industrial-scale production also involves the careful control of reaction parameters such as temperature, pressure, and catalyst loading [1] [10]. For instance, in catalytic fixed-bed reactor systems, the reaction temperature typically ranges from 60 to 550°C, with higher temperatures generally leading to faster reaction rates but potentially lower selectivity [1] [4]. Similarly, the reaction pressure, which typically ranges from 0.1 to 5.0 MPa, affects the phase behavior of reactants and the overall conversion efficiency [1] [4].

XLogP3

LogP

UNII

Other CAS

2728-04-3

Wikipedia

Dates

Exposure to Gulf War Illness-related agents leads to the development of chronic pain and fatigue

Huy Nguyen, Peyman Sahbaie, Lihle Goba, Julian Sul, Aoi Suzaki, J David Clark, Ting-Ting HuangPMID: 34358550 DOI: 10.1016/j.lfs.2021.119867

Abstract

A substantial contingent of veterans from the first Gulf War continues to suffer from a number of Gulf War-related illnesses (GWI) affecting the neurological and musculoskeletal systems; the most common symptoms include chronic pain and fatigue. Although animal models have recapitulated several aspects of cognitive impairments in GWI, the pain and fatigue symptoms have not been well documented to allow examination of potential pathogenic mechanisms.We used a mouse model of GWI by exposing mice repeatedly to a combination of Gulf War chemicals (pyridostigmine bromide, permethrin, DEET, and chlorpyrifos) and mild immobilization stress, followed by investigating their pain susceptibilities and fatigue symptoms. To assess whether enhanced antioxidant capacity can counter the effects of GW agents, transgenic mice overexpressing extracellular superoxide dismutase (SOD3OE) were also examined.

The mouse model recapitulated several aspects of the human illness, including hyperalgesia, impaired descending inhibition of pain, and increased tonic pain. There is a close association between chronic pain and fatigue in GWI patients. Consistent with this observation, the mouse model showed a significant reduction in physical endurance on the treadmill. Examination of skeletal muscles suggested reduction in mitochondrial functions may have contributed to the fatigue symptoms. Furthermore, the negative impacts of GW agents in pain susceptibilities were largely diminished in SOD3OE mice, suggesting that increased oxidative stress was associated with the emergence of these Gulf War symptoms.

the mouse model will be suitable for delineating specific defects in the pain pathways and mechanisms of fatigue in GWI.

A combined DGT - DET approach for an in situ investigation of uranium resupply from large soil profiles in a wetland impacted by former mining activities

A Martin, G Montavon, C LandesmanPMID: 33862359 DOI: 10.1016/j.chemosphere.2021.130526

Abstract

An in situ methodology combining DET and DGT probes was applied in a wetland soil, downstream of a former uranium mine (Rophin), to evaluate metal resupply by calculating the R ratio (R = [U]/[U]

) from a high resolution and large (75 cm) soil profile. Our study confirms its applicability in soil layers with varying properties; only soil layers with low water content or coarse texture appear to be limiting factors. For soil profiles, DET provides new insights of the distribution of Uranium as soluble species (free ions, small inorganic complexes, …) along the pore water profile, whereas DGT highlights the presence of other "DGT labile" species. The pairing of DET and DGT, plus the calculation of the R, highlights two U behaviors in combining results from red-ox sensitive elements (Mn, Fe). First, in the organic topsoil layer, an increase in [U]

and [U]

at 3-4 cm reflects the desorption of U probably trapped onto Fe- and Mn-oxohydroxides in a DGT-labile form. However, the resupply from soil to pore water is close to a diffusion only case (R < 0.2) meaning that a portion of U is certainly tightly bound by OM in soil as non-labile species. Second, a peak in [U]

perfectly corresponding to the former mine deposit layer signifies the presence of U under DGT-labile species. Moreover, a maximum R value of 0.87 demonstrates the near complete resupply of U from a labile fraction in this layer, as opposed to other elements like Pb.

Field Effectiveness of a Metofluthrin Fan-Based Emanator and Deet as Repellents Against Aedes vigilax in Southeast Queensland, Australia1

Stephen P Frances, Kerryn L Rowcliffe, Donna O MacKenziePMID: 33647122 DOI: 10.2987/19-6905.1

Abstract

A field study to compare a formulation containing 40% deet (N,N-diethyl-3-methyl benzamide) in ethanol (Bushman™) and a battery-powered fan emanator with a chemical strip containing 31.2% metofluthrin (OFF!® Clip-On™) was conducted at Redcliffe, Queensland, Australia, in February 2016. The 40% deet provided 100% protection against mosquitoes for 5 h until tests ceased, while the OFF! Clip-On device provided only 42.2-60.8% protection against Aedes vigilax during the same period.Mechanisms of DEET gustation in Drosophila

Bhanu Shrestha, Youngseok LeePMID: 33549816 DOI: 10.1016/j.ibmb.2021.103550

Abstract

DEET is the most widely used active ingredient in insect repellents and offers protection against insect bites. We previously reported that DEET suppresses the feeding behavior of Drosophila, which is guided by gustatory receptors (GRs) in bitter-sensing gustatory receptor neurons. Here, we sought to identify new candidates using egg-laying assays. Upon screening all GR mutants, GR89a was identified as a potential DEET receptor. Gr89a mutants exhibited reduced oviposition avoidance, feeding avoidance, and electrophysiological responses compared to Gr32a, Gr33a, and Gr66a mutants. However, GR89a was found to modulate DEET avoidance, as demonstrated by genetic and RNA interference assays. Furthermore, we found that DEET ingestion severely affected larval and pupal development and survival, and therefore may act as an effective larvicide.Selective Binding and Redox-Activity on Parallel G-Quadruplexes by Pegylated Naphthalene Diimide-Copper Complexes

Valentina Pirota, Enrico Lunghi, Alessandra Benassi, Emmanuele Crespan, Mauro Freccero, Filippo DoriaPMID: 34443620 DOI: 10.3390/molecules26165025

Abstract

G-quadruplexes (G4s) are higher-order supramolecular structures, biologically important in the regulation of many key processes. Among all, the recent discoveries relating to RNA-G4s, including their potential involvement as antiviral targets against COVID-19, have triggered the ever-increasing need to develop selective molecules able to interact with parallel G4s. Naphthalene diimides (NDIs) are widely exploited as G4 ligands, being able to induce and strongly stabilize these structures. Sometimes, a reversible NDI-G4 interaction is also associated with an irreversible one, due to the cleavage and/or modification of G4s by functional-NDIs. This is the case of, a copper(II) complex able to cleave G4s in the closest proximity to the target binding site. Herein, we present two original Cu(II)-NDI complexes, inspired by

, differently functionalized with 2-(2-aminoethoxy)ethanol side-chains, to selectively drive redox-catalyzed activity towards parallel G4s. The selective interaction toward parallel G4 topology, controlled by the presence of 2-(2-aminoethoxy)ethanol side chains, was already firmly demonstrated by us using core-extended NDIs. In the present study, the presence of protonable moieties and the copper(II) cavity, increases the binding affinity and specificity of these two NDIs for a telomeric RNA-G4. Once defined the copper coordination relationship and binding constants by competition titrations, ability in G4 stabilization, and ROS-induced cleavage were analyzed. The propensity in the stabilization of parallel topology was highlighted for both of the new compounds

and

. The results obtained are particularly promising, paving the way for the development of new selective functional ligands for binding and destructuring parallel G4s.

Laboratory and field evaluation of MAÏA

Alphonse Traoré, Gérard Niyondiko, Antoine Sanou, Franck Langevin, N'Falé Sagnon, Adama Gansané, Moussa Wamdaogo GuelbeogoPMID: 34016099 DOI: 10.1186/s12936-021-03755-6

Abstract

Malaria vector control relies upon the use of insecticide-treated nets and indoor residual spraying. However, as the emergency of insecticide resistance in malaria vectors grows, the effectiveness of these measures could be limited. Alternative tools are needed. In this context, repellents can play an important role against exophagic and exophilic mosquitoes. This study evaluated the efficacy of MAÏA, a novel repellent ointment, in laboratory and field conditions in Burkina Faso.

For laboratory and field assessment, 20 volunteers were enrolled and trained for nocturnal collection of mosquitoes using human landing catches (HLC). In the laboratory tests, 2 mg/sq cm of treatment (either MAIA

or 20 % DEET) were used to assess median complete protection time (CPT) against two species: Anopheles gambiae and Aedes aegypti, following WHO guidelines. For both species, two strains consisting of susceptible and local strains were used. The susceptible strains were Kisumu and Bora Bora for An. gambiae and Ae. aegypti, respectively. For the field test, the median CPT of MAÏA

was compared to that of a negative (70 % ethanol) and positive (20 % DEET) after carrying out HLCs in rural Burkina Faso in both indoor and outdoor settings.

Laboratory tests showed median Kaplan-Meier CPT of 6 h 30 min for An. gambiae (Kisumu), 5 h 30 min for An. gambiae (Goden, local strain), and 4 h for Ae. aegypti for both the local and sensitive strain. These laboratory results suggest that MAÏA

is a good repellent against the three mosquito species. During these field tests, a total of 3979 mosquitoes were caught. In this population, anophelines represented 98.5 %, with culicines (Aedes) making up the remaining 1.5 %. Among anopheline mosquitoes, 95 % belonged to the An. gambiae complex, followed by Anopheles funestus and Anopheles pharoensis. The median CPT of 20 % DEET and MAÏA

were similar (8 h) and much longer than that of the negative control (2 h).

Results from the present studies showed that MAÏA

offers high protection against anophelines biting indoors and outdoors and could play an important role in malaria prevention in Africa.

Methods for Testing Repellents Against Bed Bugs (Hemiptera: Cimicidae)

Anne Krüger, Erik Schmolz, Arlette Vander PanPMID: 33420500 DOI: 10.1093/jee/toaa304

Abstract

Bed bug repellents should not only prevent humans from being bitten but impede an infestation of personal belongings. Only a few test proposals for evaluating the efficacy of repellents against bed bugs have been published so far. In the present study, two test systems were assessed for efficacy testing with five potential bed bug repellents (cinnamon oil, icaridin, N,N-diethyl-3-methylbenzamide (DEET), permethrin, and margosa extract). The first test setup was a harborage choice test system that consisted of a crystallizing dish with a treated and an untreated harborage. Sixty minutes and 24 h after treatment, DEET, icaridin, and cinnamon oil showed the highest repellency with a median proportion of at least 99% repelled bed bugs. The second test system was a barrier test. Bed bugs were attracted by CO2 and heat to cross filter papers treated with the potential repellents. The repellency of substances was significantly lower in comparison to the harborage choice test, except for DEET. The latter showed the highest repellency (97%) against bed bugs 24 h after application compared to controls. Results show that bed bugs are less sensitive to repellents when searching for a bloodmeal than when searching for a shelter.Single blinded semi-field evaluation of MAÏA

Emmanuel Mbuba, Olukayode G Odufuwa, Frank C Tenywa, Rose Philipo, Mgeni M Tambwe, Johnson K Swai, Jason D Moore, Sarah J MoorePMID: 33407496 DOI: 10.1186/s12936-020-03461-9

Abstract

N,N-Diethyl-3-methylbenzamide (DEET) topical mosquito repellents are effective personal protection tools. However, DEET-based repellents tend to have low consumer acceptability because they are cosmetically unappealing. More attractive formulations are needed to encourage regular user compliance. This study evaluated the protective efficacy and protection duration of a new topical repellent ointment containing 15% DEET, MAÏAcompared to 20% DEET in ethanol using malaria and dengue mosquito vectors in Bagamoyo Tanzania.

Fully balanced 3 × 3 Latin square design studies were conducted in large semi-field chambers using laboratory strains of Anopheles gambiae sensu stricto, Anopheles arabiensis and Aedes aegypti. Human volunteers applied either MAÏA

ointment, 20% DEET or ethanol to their lower limbs 6 h before the start of tests. Approximately 100 mosquitoes per strain per replicate were released inside each chamber, with 25 mosquitoes released at regular intervals during the collection period to maintain adequate biting pressure throughout the test. Volunteers recaptured mosquitoes landing on their lower limbs for 6 h over a period of 6 to 12-h post-application of repellents. Data analysis was conducted using mixed-effects logistic regression.

The protective efficacy of MAÏA

and 20% DEET was not statistically different for each of the mosquito strains: 95.9% vs. 97.4% against An. gambiae (OR = 1.53 [95% CI 0.93-2.51] p = 0.091); 96.8% vs 97.2% against An. arabiensis (OR = 1.08 [95% CI 0.66-1.77] p = 0.757); 93.1% vs 94.6% against Ae. aegypti (OR = 0.76 [95% CI 0.20-2.80] p = 0.675). Average complete protection time (CPT) in minutes of MAÏA

and that of DEET was similar for each of the mosquito strains: 571.6 min (95% CI 558.3-584.8) vs 575.0 min (95% CI 562.1-587.9) against An. gambiae; 585.6 min (95% CI 571.4-599.8) vs 580.9 min (95% CI 571.1-590.7) against An. arabiensis; 444.1 min (95% CI 401.8-486.5) vs 436.9 min (95% CI 405.2-468.5) against Ae. aegypti.

MAÏA

repellent ointment provides complete protection for 9 h against both An. gambiae and An. arabiensis, and 7 h against Ae. aegypti similar to 20% DEET (in ethanol). MAÏA

repellent ointment can be recommended as a tool for prevention against outdoor biting mosquitoes in tropical locations where the majority of the people spend an ample time outdoor before going to bed.

Volatile allosteric antagonists of mosquito odorant receptors inhibit human-host attraction

Georgia Kythreoti, Nadia Sdralia, Panagiota Tsitoura, Dimitrios P Papachristos, Antonios Michaelakis, Vasileios Karras, David M Ruel, Esther Yakir, Jonathan D Bohbot, Stefan Schulz, Kostas IatrouPMID: 33298524 DOI: 10.1074/jbc.RA120.016557

Abstract

Odorant-dependent behaviors in insects are triggered by the binding of odorant ligands to the variable subunits of heteromeric olfactory receptors. Previous studies have shown, however, that specific odor binding to ORco, the common subunit of odorant receptor heteromers, may allosterically alter olfactory receptor function and profoundly affect subsequent behavioral responses. Using an insect cell-based screening platform, we identified and characterized several antagonists of the odorant receptor coreceptor of the African malaria vector Anopheles gambiae (AgamORco) in a small collection of natural volatile organic compounds. Because some of the identified antagonists were previously shown to strongly repel Anopheles and Culex mosquitoes, we examined the bioactivities of the identified antagonists against Aedes, the third major genus of the Culicidae family. The tested antagonists inhibited the function of Ae. aegypti ORco ex vivo and repelled adult Asian tiger mosquitoes (Ae. albopictus). Binary mixtures of specific antagonists elicited higher repellency than single antagonists, and binding competition assays suggested that this enhanced repellence is due to antagonist interaction with distinct ORco sites. Our results also suggest that the enhanced mosquito repellency by antagonist mixtures is due to additive rather than synergistic effects of the specific antagonist combinations on ORco function. Taken together, these findings provide novel insights concerning the molecular aspects of odorant receptor function. Moreover, our results demonstrate that a simple screening assay may be used for the identification of allosteric modifiers of olfactory-driven behaviors capable of providing enhanced personal protection against multiple mosquito-borne infectious diseases.Effects of Incubation of Human Brain Microvascular Endothelial Cells and Astrocytes with Pyridostigmine Bromide, DEET, or Permethrin in the Absence or Presence of Metal Salts

Jessica F Hoffman, John F KalinichPMID: 33187257 DOI: 10.3390/ijerph17228336

Abstract

Gulf War Illness (GWI) is a chronic, multi-symptom illness suffered by over one-third of American military veterans who served in the Persian Gulf War between 1990 and 1991. No current single-exposure scenario accounts for all the symptoms observed in GWI, and instead may be due to a multi-exposure scenario. As a larger effort to understand how one category of multi-exposure scenarios of organic compounds such as nerve gas prophylactic pyridostigmine bromide, or insecticides/pesticides such as N,N-diethyl--toluamide (DEET) and permethrin, plus heavy metals found in inhaled dust particles (Al, Fe, Ni, Sr, DU, Co, Cu, Mn, and Zn) might play a role in neural aspects of GWI, we begin this initial study to examine the toxicity and oxidative damage markers of human brain endothelial cell and human astrocyte cell cultures in response to these compounds. A battery of cytotoxicity assessments, including the MTT assay, Neutral Red uptake, and direct microscopic observation, was used to determine a non-toxic dose of the test compounds. After testing a wide range of doses of each compound, we chose a sub-toxic dose of 10 µM for the three organic compounds and 1 µM for the nine metals of interest for co-exposure experiments on cell cultures and examined an array of oxidative stress-response markers including nitric oxide production, formation of protein carbonyls, production of thiobarbituric acid-reactive substances, and expression of proteins involved in oxidative stress and cell damage. Many markers were not significantly altered, but we report a significant increase in nitric oxide after exposure to any of the three compounds in conjunction with depleted uranium.